molecular formula C13H20BrNO B2597626 4-Bromo-N,N-diisopropyl-3-methoxyaniline CAS No. 1820686-18-7

4-Bromo-N,N-diisopropyl-3-methoxyaniline

Cat. No.: B2597626
CAS No.: 1820686-18-7
M. Wt: 286.213
InChI Key: AISSPYUMCDROMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N,N-diisopropyl-3-methoxyaniline is an organic compound with the molecular formula C13H20BrNO. It is a derivative of aniline, characterized by the presence of a bromine atom at the 4-position, two isopropyl groups attached to the nitrogen atom, and a methoxy group at the 3-position. This compound is typically a white to pale yellow solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N-diisopropyl-3-methoxyaniline can be achieved through several methods. One common approach involves the bromination of N,N-diisopropyl-3-methoxyaniline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-diisopropyl-3-methoxyaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N,N-diisopropyl-3-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-diisopropyl-3-methoxyaniline involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N,N-diisopropyl-3-methoxyaniline is unique due to the combination of its bromine atom, methoxy group, and diisopropyl groups. This unique structure imparts specific reactivity and properties, making it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

4-bromo-3-methoxy-N,N-di(propan-2-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO/c1-9(2)15(10(3)4)11-6-7-12(14)13(8-11)16-5/h6-10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISSPYUMCDROMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC(=C(C=C1)Br)OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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